Solvolytic Reactivity Differential: TIBS-PFP Ester vs. Tosylate and Mesitylate Esters
In classic solvolysis studies, the 2,4,6-triisopropylbenzenesulfonate (Tps) leaving group exhibits a pronounced steric deceleration effect compared to the standard p-toluenesulfonate (Ts) and 2,4,6-trimethylbenzenesulfonate (Mst) groups. For the 2-propyl (i-Pr) substrate, the relative rate at 25 °C for the Tps ester is only 0.25 compared to 1.00 for the Ts ester, and is comparable to the Mst ester at 0.23 [1]. Critically, as substrate steric demand increases, the Tps leaving group's penalty becomes more severe: the di-tert-butylcarbinol (t-Bu₂CH) Tps ester reacts at a relative rate of 0.062, markedly slower than the Mst ester at 0.093 and the Ts ester's normalized rate [1]. This data demonstrates that the TIBS backbone provides a quantifiable, tunable steric gate that can be exploited for chemoselective sulfonylation reactions where over-reactivity of less hindered sulfonate esters would lead to undesired side-products.
| Evidence Dimension | Solvolytic reactivity (relative rate at 25 °C in acetic acid) |
|---|---|
| Target Compound Data | Relative rate for Tps (TIBS) leaving group: 0.25 (i-Pr substrate); 0.062 (t-Bu₂CH substrate); 0.17 (1-adamantyl substrate) [1]. |
| Comparator Or Baseline | p-Toluenesulfonate (Ts) relative rate normalized to 1.00 for all substrates. Mesitylenesulfonate (Mst) relative rates: 0.23 (i-Pr); 0.093 (t-Bu₂CH); 0.21 (1-adamantyl) [1]. |
| Quantified Difference | For the most sterically demanding substrate (t-Bu₂CH), the Tps ester reacts 16.1-fold slower than the Ts ester and 1.5-fold slower than the Mst ester [1]. |
| Conditions | Solvolysis in acetic acid at 25 °C, second-order rate constants [1]. |
Why This Matters
This quantitative steric deactivation is crucial for synthetic chemists selecting a sulfonylating agent: the TIBS-PFP ester offers a predictable, substantial reduction in reactivity compared to common alternatives, enabling selective reactions at less hindered sites or preventing over-reaction in complex molecule synthesis.
- [1] Tidwell, T. T. Steric Effects of Bulky Leaving Groups in Solvolyses of Crowded Arylsulfonates. J. Org. Chem. 1974, 39, 3533-3536. View Source
